Thiocarbamoyl chloride

Description

Structure

3D Structure

Properties

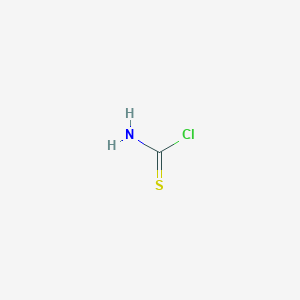

Molecular Formula |

CH2ClNS |

|---|---|

Molecular Weight |

95.55 g/mol |

IUPAC Name |

carbamothioyl chloride |

InChI |

InChI=1S/CH2ClNS/c2-1(3)4/h(H2,3,4) |

InChI Key |

NBYQXBYMEUOBON-UHFFFAOYSA-N |

Canonical SMILES |

C(=S)(N)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Chemistry and Biological Significance of Thiocarbamoyl Chlorides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiocarbamoyl chlorides are a class of reactive organosulfur compounds that have played a significant role in the advancement of organic synthesis and medicinal chemistry. Characterized by the R₂N-C(=S)Cl functional group, these electrophilic reagents are pivotal intermediates in the preparation of a diverse array of sulfur-containing molecules, including thiocarbamates, thioureas, and dithiocarbamates. Their utility extends from fundamental synthetic transformations, such as the celebrated Newman-Kwart rearrangement for the synthesis of thiophenols, to the development of biologically active compounds with applications in agriculture and pharmacology. This technical guide provides a comprehensive overview of the history, synthesis, and reactivity of thiocarbamoyl chlorides. It further delves into the biological implications of their derivatives, with a particular focus on the inhibition of the inducible nitric oxide synthase (iNOS) signaling pathway, a critical target in inflammatory diseases. Detailed experimental protocols, quantitative data, and visual diagrams of key chemical and biological processes are presented to serve as a valuable resource for researchers in the field.

History and Discovery

The emergence of thiocarbamoyl chlorides is rooted in the late 19th-century explorations of organosulfur chemistry. The earliest documented synthesis of a thiocarbamoyl chloride is attributed to the Swiss chemist O. Billeter in the late 1880s. His work, published in the Berichte der deutschen chemischen Gesellschaft in 1887 and 1893, described the reaction of secondary amine hydrochlorides with thiophosgene (B130339) (CSCl₂) to yield the corresponding N,N-dialkylthiocarbamoyl chlorides.[1] This foundational work laid the groundwork for future investigations into the synthesis and reactivity of this novel class of compounds.

It was not until the mid-20th century, however, that the synthetic utility of thiocarbamoyl chlorides began to be widely recognized.[2] The development of alternative synthetic routes, such as the chlorination of tetraalkylthiuram disulfides, provided more accessible and scalable methods for their preparation. This increased availability spurred research into their applications, most notably in the Newman-Kwart rearrangement, a thermal isomerization of O-aryl thiocarbamates to S-aryl thiocarbamates, which remains a cornerstone for the synthesis of thiophenols from phenols.[3][4][5] The versatility of thiocarbamoyl chlorides as electrophilic synthons has since solidified their importance in the toolbox of synthetic organic chemists.

Synthesis of Thiocarbamoyl Chlorides

Several methods have been developed for the synthesis of thiocarbamoyl chlorides. The choice of method often depends on the desired substitution pattern on the nitrogen atom and the scale of the reaction. Two of the most common and reliable methods are detailed below.

Method 1: Chlorination of Tetraalkylthiuram Disulfides

This method is particularly well-suited for the industrial-scale production of N,N-dialkylthiocarbamoyl chlorides. It involves the reaction of a tetraalkylthiuram disulfide with a chlorinating agent, such as elemental chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂).[6][7] The reaction proceeds via the cleavage of the disulfide bond and subsequent chlorination.

Experimental Protocol: Synthesis of N,N-Diethylthis compound

-

Materials: Tetraethylthiuram disulfide, Chlorine gas, Carbon tetrachloride (optional, as solvent).

-

Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a reflux condenser connected to a gas trap.

-

Procedure:

-

Molten tetraethylthiuram disulfide (1.0 eq) is placed in the reaction flask and heated to 70-75 °C.

-

Chlorine gas is bubbled through the molten disulfide with vigorous stirring. The reaction is exothermic and the temperature should be maintained within the specified range by external cooling.

-

The reaction progress can be monitored by the weight gain of the reaction mixture.

-

Upon completion, the reaction mixture consists of two layers: an upper layer of N,N-diethylthis compound and a lower layer of molten sulfur.

-

The product is isolated by vacuum distillation.

-

Method 2: Reaction of Secondary Amines with Thiophosgene

This is the classical method for the synthesis of thiocarbamoyl chlorides and is highly versatile for preparing a wide range of N-substituted derivatives.[1] The reaction involves the nucleophilic attack of a secondary amine on the electrophilic carbon of thiophosgene.

Experimental Protocol: General Synthesis of N,N-Dialkylthiocarbamoyl Chlorides

-

Materials: Secondary amine (e.g., diethylamine), Thiophosgene, Anhydrous solvent (e.g., diethyl ether or dichloromethane), Triethylamine (B128534) (or another non-nucleophilic base).

-

Apparatus: A three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, a nitrogen inlet, and a thermometer.

-

Procedure:

-

The secondary amine (1.0 eq) and triethylamine (1.1 eq) are dissolved in the anhydrous solvent under a nitrogen atmosphere and cooled to 0 °C.

-

A solution of thiophosgene (1.0 eq) in the same solvent is added dropwise from the dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The triethylamine hydrochloride precipitate is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude this compound, which can be further purified by vacuum distillation or recrystallization.

-

Physicochemical Properties and Spectroscopic Data

Thiocarbamoyl chlorides are typically yellow, low-melting solids or oils with a pungent odor.[6][8] They are generally sensitive to moisture and should be handled in a dry environment. The table below summarizes key physicochemical and spectroscopic data for the representative compound, N,N-dimethylthis compound.

| Property | Value | Reference |

| Molecular Formula | C₃H₆ClNS | [6][8] |

| Molecular Weight | 123.60 g/mol | [6][8] |

| Appearance | Yellow solid or syrup | [6][8] |

| Melting Point | 40.5 - 43.5 °C | [6] |

| Boiling Point | 90-95 °C / 0.5 mmHg | [8] |

| ¹H NMR (CDCl₃) | δ 3.45 (s, 6H) | |

| ¹³C NMR (CDCl₃) | δ 168.5 (C=S), 44.5 (CH₃) | [9] |

| IR (KBr, cm⁻¹) | ~1500 (C-N), ~1150 (C=S) | |

| Mass Spectrum (m/z) | 123 (M⁺), 88 (M⁺ - Cl) | [9] |

Chemical Reactivity and Applications in Organic Synthesis

The chemistry of thiocarbamoyl chlorides is dominated by their electrophilic nature. The thiocarbonyl carbon is susceptible to attack by a wide range of nucleophiles, leading to the displacement of the chloride ion. This reactivity is the basis for their utility in synthesizing a variety of important organic compounds.

Synthesis of Thiocarbamates

Thiocarbamoyl chlorides react readily with alcohols and phenols in the presence of a base to form O-alkyl or O-aryl thiocarbamates.[10] These compounds are not only valuable synthetic intermediates but also exhibit a range of biological activities, with many finding use as herbicides.[10]

The Newman-Kwart Rearrangement

The Newman-Kwart rearrangement is a thermal, intramolecular migration of an aryl group from the oxygen to the sulfur atom of an O-aryl thiocarbamate, yielding the thermodynamically more stable S-aryl thiocarbamate.[3][4][5] This reaction is a powerful tool for the synthesis of thiophenols from readily available phenols. The S-aryl thiocarbamate product can be easily hydrolyzed to the corresponding thiophenol.

Caption: The Newman-Kwart rearrangement workflow.

Biological Activity and Signaling Pathways

Derivatives of thiocarbamoyl chlorides, particularly dithiocarbamates, have garnered significant attention for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.[2] A key mechanism underlying the anti-inflammatory effects of certain thiocarbamate derivatives is the inhibition of inducible nitric oxide synthase (iNOS).

Inhibition of the iNOS Signaling Pathway

Overproduction of nitric oxide (NO) by iNOS is a hallmark of chronic inflammation and is implicated in the pathophysiology of various diseases. The expression of the iNOS gene is tightly regulated by a complex signaling network, with the transcription factor NF-κB playing a central role.[1][5][6] Inflammatory stimuli, such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), trigger a signaling cascade that leads to the activation and nuclear translocation of NF-κB.[1][7] In the nucleus, NF-κB binds to the promoter region of the iNOS gene, initiating its transcription and subsequent translation into the iNOS enzyme.

Certain thiocarbamate and dithiocarbamate (B8719985) compounds have been shown to inhibit the expression of iNOS. This inhibition can occur at multiple levels of the signaling pathway, including the suppression of NF-κB activation and its translocation to the nucleus. By downregulating iNOS expression, these compounds effectively reduce the production of pro-inflammatory NO.

References

- 1. mdpi.com [mdpi.com]

- 2. Regulation of Inducible Nitric Oxide Synthase (iNOS) and its Potential Role in Insulin Resistance, Diabetes and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. ahajournals.org [ahajournals.org]

- 5. Induction of Nitric-oxide Synthase and Activation of NF-κB by Interleukin-12 p40 in Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. Diethyldithiocarbamate inhibits iNOS expression in human lens epithelial cells stimulated by IFN-gamma and LPS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

In-depth Technical Guide on the Core Mechanism of Action of Thiocarbamoyl Chloride in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thiocarbamoyl chlorides, particularly N,N-disubstituted variants like dimethylthiocarbamoyl chloride, are highly versatile electrophilic reagents in organic synthesis. Their reactivity is centered around the electrophilic thiocarbonyl carbon, making them susceptible to nucleophilic attack. This property allows for the efficient formation of carbon-sulfur and carbon-nitrogen bonds, rendering them invaluable in the synthesis of a wide array of organic compounds, including thiocarbamates, thioureas, and various heterocyclic systems. Furthermore, their utility extends to strategic applications such as the Newman-Kwart rearrangement for the synthesis of thiophenols, a crucial transformation in medicinal chemistry and materials science. This guide provides a comprehensive overview of the mechanistic pathways of thiocarbamoyl chlorides in key organic reactions, supported by experimental data and protocols.

Core Reactivity and Mechanistic Pathways

The fundamental reactivity of this compound is dictated by the electrophilicity of the thiocarbonyl carbon. This electrophilicity is a consequence of the electron-withdrawing nature of both the chlorine atom and the nitrogen atom, which creates a significant partial positive charge on the carbon. Consequently, thiocarbamoyl chlorides readily react with a variety of nucleophiles. The primary mechanistic pathways observed are analogous to those of their carbamoyl (B1232498) chloride counterparts and are heavily influenced by the nature of the nucleophile and the reaction conditions.

Two principal mechanisms govern the reactions of thiocarbamoyl chlorides:

-

Nucleophilic Addition-Elimination: With strong nucleophiles such as amines, alcohols, and thiols, the reaction typically proceeds through a bimolecular, two-step addition-elimination mechanism. The nucleophile initially attacks the electrophilic thiocarbonyl carbon, leading to the formation of a transient tetrahedral intermediate. This is followed by the elimination of the chloride leaving group to yield the final product.

-

SN1-like Ionization Pathway: In solvolytic reactions, especially with polar, non-nucleophilic solvents, the mechanism can shift towards a unimolecular, SN1-like pathway. This involves the initial ionization of the this compound to form a resonance-stabilized thiocarbamoyl cation, which is then captured by the solvent or another nucleophile.

Reactions with Nucleophiles

Reaction with Amines: Synthesis of Thioureas

The reaction of thiocarbamoyl chlorides with primary or secondary amines is a direct and efficient method for the synthesis of substituted thioureas. The reaction proceeds via the nucleophilic addition-elimination mechanism. A base, typically a tertiary amine like triethylamine (B128534), is required to neutralize the hydrogen chloride byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic.

General Reaction Scheme: R₂NC(S)Cl + R'₂NH + Base → R₂NC(S)NR'₂ + Base·HCl

dot graph "Thiourea_Synthesis_Mechanism" { rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Mechanism of Thiourea Formation"

Experimental Protocol: Synthesis of a Representative N,N'-disubstituted Thiourea

-

Materials: N,N-Dimethylthis compound, primary or secondary amine (e.g., aniline), anhydrous dichloromethane (B109758) (DCM), triethylamine (TEA).

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the amine (1.1 equivalents) and anhydrous DCM.

-

Add triethylamine (1.2 equivalents) to the solution and stir for 5 minutes at room temperature.

-

Dissolve N,N-dimethylthis compound (1.0 equivalent) in a minimal amount of anhydrous DCM.

-

Add the this compound solution dropwise to the stirring amine solution over 10-15 minutes.

-

Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

-

Reaction with Alcohols and Phenols: Synthesis of O-Alkyl/Aryl Thiocarbamates

Thiocarbamoyl chlorides react with alcohols and phenols to form O-alkyl and O-aryl thiocarbamates, respectively. These reactions generally require a base to deprotonate the alcohol or phenol, thereby increasing its nucleophilicity. For less acidic phenols, prior deprotonation with a strong base like sodium hydride is often necessary. O-Aryl thiocarbamates are key precursors for the Newman-Kwart rearrangement.

General Reaction Scheme: R₂NC(S)Cl + R'OH + Base → R₂NC(S)OR' + Base·HCl

dot graph "Thiocarbamate_Synthesis_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} caption: "Workflow for Thiocarbamate Synthesis"

Reaction with Thiols: Synthesis of Dithiocarbamates

In a manner analogous to alcohols, thiols react with thiocarbamoyl chlorides to produce dithiocarbamates. The higher nucleophilicity of thiols compared to alcohols often leads to faster reaction rates. A base is typically employed to deprotonate the thiol.

General Reaction Scheme: R₂NC(S)Cl + R'SH + Base → R₂NC(S)SR' + Base·HCl

The Newman-Kwart Rearrangement

A cornerstone application of thiocarbamoyl chlorides is in the synthesis of O-aryl thiocarbamates, which are precursors for the Newman-Kwart rearrangement. This intramolecular reaction involves the thermal or catalyzed migration of the aryl group from the oxygen atom to the sulfur atom, yielding an S-aryl thiocarbamate. Subsequent hydrolysis of the S-aryl thiocarbamate provides a facile route to thiophenols from phenols.

The driving force for this rearrangement is the thermodynamic favorability of forming a C=O bond at the expense of a C=S bond.

dot graph "Newman_Kwart_Rearrangement" { rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "The Newman-Kwart Rearrangement"

Thermal Newman-Kwart Rearrangement

The traditional Newman-Kwart rearrangement requires high temperatures, typically between 200-300 °C.

Experimental Protocol: Thermal Newman-Kwart Rearrangement

-

Materials: O-Aryl N,N-dimethylthiocarbamate.

-

Procedure:

-

The O-aryl N,N-dimethylthiocarbamate is heated neat or in a high-boiling solvent (e.g., diphenyl ether) to the required temperature (typically 200-300 °C).

-

The reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The product is isolated and purified, often by distillation under reduced pressure or column chromatography.

-

Catalyzed Newman-Kwart Rearrangement

To circumvent the harsh conditions of the thermal process, catalyzed versions of the Newman-Kwart rearrangement have been developed.

-

Palladium Catalysis: The use of palladium catalysts, such as [Pd(tBu₃P)₂], can significantly lower the reaction temperature to around 100 °C.

-

Electrochemical and Photoredox Catalysis: More recently, electrochemical and photoredox-catalyzed methods have enabled the rearrangement to occur at room temperature.

Applications in Heterocyclic Synthesis

Thiocarbamoyl chlorides and their derivatives are valuable synthons for the construction of various sulfur- and nitrogen-containing heterocyclic rings, which are prevalent scaffolds in pharmaceuticals. For example, thioureas derived from thiocarbamoyl chlorides can be used in the Hantzsch thiazole (B1198619) synthesis.

Quantitative Data

The following table summarizes representative yields for the synthesis of thioureas from dimethylthis compound and various amines.

| Amine | Product | Yield (%) |

| Aniline | N,N-Dimethyl-N'-phenylthiourea | >95 |

| Benzylamine | N,N-Dimethyl-N'-benzylthiourea | >95 |

| 4-Fluoroaniline | N-(4-fluorophenyl)-N',N'-dimethylthiourea | >95 |

| 3-Nitroaniline | N',N'-Dimethyl-N-(3-nitrophenyl)thiourea | >95 |

Data is illustrative and specific yields may vary based on reaction conditions.

Conclusion

Thiocarbamoyl chlorides are powerful and versatile reagents in organic synthesis, with their reactivity governed by the electrophilic nature of the thiocarbonyl carbon. Their reactions with a wide range of nucleophiles provide efficient routes to important classes of compounds such as thiocarbamates and thioureas. The pivotal role of O-aryl thiocarbamates in the Newman-Kwart rearrangement further underscores the significance of thiocarbamoyl chlorides in accessing valuable thiophenol derivatives. The continued development of milder, catalyzed reaction conditions will undoubtedly expand the utility of these reagents in the synthesis of complex molecules for the pharmaceutical and materials science industries.

The Electrophilic Nature of the Thiocarbonyl Group in Thiocarbamoyl Chlorides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilicity of the thiocarbonyl group within thiocarbamoyl chlorides. These compounds are versatile reagents in organic synthesis, serving as precursors to a wide array of sulfur-containing molecules with significant applications in medicinal chemistry and materials science. Understanding the factors that govern the reactivity of the thiocarbonyl carbon is paramount for optimizing existing synthetic routes and designing novel molecular entities. This document consolidates key theoretical principles, quantitative reactivity data, detailed experimental protocols for assessing electrophilicity, and computational insights.

Introduction: The Thiocarbonyl Group in Thiocarbamoyl Chlorides

The thiocarbonyl group (C=S) in thiocarbamoyl chlorides (R₂N-C(=S)Cl) is characterized by a carbon-sulfur double bond, which imparts distinct reactivity compared to its carbonyl (C=O) analogue. The larger atomic radius and lower electronegativity of sulfur compared to oxygen result in a longer, weaker, and more polarizable C=S bond. This inherent difference in bonding directly influences the electrophilicity of the thiocarbonyl carbon, making it a soft electrophile that readily reacts with a variety of soft nucleophiles.

The electrophilicity of the thiocarbonyl carbon is a key determinant of the reactivity of thiocarbamoyl chlorides in nucleophilic acyl substitution reactions. This reactivity is modulated by the electronic and steric effects of the substituents on the nitrogen atom, as well as the nature of the attacking nucleophile and the reaction conditions.

Factors Influencing Electrophilicity

The electrophilic character of the thiocarbonyl carbon in thiocarbamoyl chlorides is governed by a delicate interplay of several factors:

-

Inductive Effects: Electron-withdrawing groups attached to the nitrogen atom increase the partial positive charge on the thiocarbonyl carbon, enhancing its electrophilicity. Conversely, electron-donating groups decrease electrophilicity.

-

Resonance Effects: The lone pair of electrons on the nitrogen atom can be delocalized into the C=S π-system, creating a resonance structure with a negative charge on the sulfur and a positive charge on the nitrogen. This resonance donation reduces the electrophilicity of the thiocarbonyl carbon. The extent of this delocalization is influenced by the nature of the substituents on the nitrogen.

-

Steric Hindrance: Bulky substituents on the nitrogen atom can sterically hinder the approach of a nucleophile to the thiocarbonyl carbon, thereby reducing the reaction rate.

-

Nature of the Leaving Group: The chloride ion is a good leaving group, facilitating nucleophilic acyl substitution reactions.

The interplay of these factors is visually represented in the following diagram:

Caption: Key factors influencing the electrophilicity of the thiocarbonyl carbon.

Quantitative Assessment of Electrophilicity

A quantitative understanding of the electrophilicity of the thiocarbonyl group can be achieved through kinetic studies and spectroscopic analysis.

Kinetic Data: Comparative Reactivity

| Thiocarbamoyl Chloride | Relative Reactivity | Primary Electronic Effect of N-Substituents |

| N,N-Dimethylthis compound | Higher | Electron-donating (inductive effect of two methyl groups) |

| N-Methyl-N-phenylthis compound | Lower | Electron-withdrawing (resonance delocalization into the phenyl ring) |

| Table 1: Qualitative comparison of the reactivity of two common thiocarbamoyl chlorides. N,N-dimethylthis compound is a more reactive electrophile due to the electron-donating nature of the methyl groups, which increases electron density on the nitrogen and subsequently the thiocarbonyl carbon through resonance. |

Spectroscopic Data: 13C NMR Chemical Shifts

The 13C NMR chemical shift of the thiocarbonyl carbon (δC=S) serves as a useful spectroscopic probe for its electrophilicity. A more downfield chemical shift generally correlates with a more electron-deficient (i.e., more electrophilic) carbon atom. The thiocarbonyl carbon resonance is typically observed in the range of 180-220 ppm, significantly downfield from its carbonyl counterpart.

| Compound Type | Typical 13C NMR Chemical Shift (ppm) |

| Thiocarbamoyl Chlorides | ~185 - 200 |

| Thioamides | ~190 - 210 |

| Thioketones | ~200 - 240 |

| Table 2: Typical 13C NMR chemical shift ranges for various thiocarbonyl compounds. |

The deshielding of the thiocarbonyl carbon is attributed to the paramagnetic contribution to the shielding tensor, which is influenced by the energy of the n → π* transition.

Experimental Protocols for Assessing Electrophilicity

The electrophilicity of thiocarbamoyl chlorides can be quantitatively determined by measuring the rates of their reactions with nucleophiles. A common method is to study the solvolysis reaction, where the solvent acts as the nucleophile.

Protocol for a Comparative Kinetic Study of this compound Solvolysis

This protocol outlines a general procedure for comparing the solvolysis rates of different thiocarbamoyl chlorides using a conductometric method. The rate of reaction is monitored by measuring the increase in conductivity due to the formation of hydrochloric acid.

Materials:

-

This compound of interest (e.g., N,N-dimethylthis compound, N-methyl-N-phenylthis compound)

-

High-purity solvent (e.g., acetone, ethanol, or a mixture)

-

Conductivity meter with a suitable probe

-

Constant temperature bath

-

Volumetric flasks and pipettes

-

Stopwatch

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the this compound in a dry, non-reactive solvent (e.g., dry acetone) at a known concentration (e.g., 0.1 M).

-

Prepare the desired reaction solvent (e.g., 80:20 ethanol:water).

-

-

Kinetic Run:

-

Equilibrate the reaction solvent in a thermostated cell at a constant temperature (e.g., 25.0 °C).

-

Immerse the conductivity probe in the solvent and allow the reading to stabilize.

-

Initiate the reaction by injecting a small, known volume of the this compound stock solution into the stirred solvent. The final concentration of the this compound should be low (e.g., 10-4 M).

-

Start the stopwatch simultaneously with the injection.

-

Record the conductivity at regular time intervals until the reaction is at least 80% complete.

-

-

Data Analysis:

-

The first-order rate constant (k) can be determined by plotting ln(C∞ - Ct) versus time, where Ct is the conductivity at time t and C∞ is the conductivity at infinite time (after the reaction has gone to completion). The slope of this plot is -k.

-

Alternatively, the Guggenheim method can be used if the final conductivity is difficult to determine accurately.

-

Workflow Diagram:

Caption: Workflow for the kinetic analysis of this compound solvolysis.

Computational Insights into Electrophilicity

Computational chemistry provides powerful tools for quantifying and understanding the electrophilicity of thiocarbamoyl chlorides.

Electrophilicity Index (ω)

The global electrophilicity index (ω), as defined within the framework of conceptual density functional theory (DFT), is a valuable descriptor of a molecule's ability to accept electrons. It is calculated from the electronic chemical potential (μ) and the chemical hardness (η):

ω = μ² / (2η)

where μ ≈ (EHOMO + ELUMO) / 2 and η ≈ (ELUMO - EHOMO). A higher value of ω indicates a greater electrophilic character. Computational studies can be employed to calculate the electrophilicity indices for a series of substituted thiocarbamoyl chlorides, providing a theoretical ranking of their reactivity.

Natural Bond Orbital (NBO) Analysis

NBO analysis can be used to determine the natural atomic charges on the atoms of a this compound molecule. A more positive charge on the thiocarbonyl carbon is indicative of higher electrophilicity. This method allows for a direct visualization of the electronic effects of different substituents.

The logical relationship between computational parameters and electrophilicity is depicted below:

Caption: Logical workflow for the computational assessment of electrophilicity.

Conclusion

The electrophilicity of the thiocarbonyl group in thiocarbamoyl chlorides is a fundamental property that dictates their utility as synthetic building blocks. This guide has provided a detailed overview of the factors influencing this reactivity, methods for its quantitative assessment, and the application of computational tools for its prediction. A thorough understanding of these principles is essential for researchers and professionals in the fields of organic synthesis and drug development to effectively harness the synthetic potential of this important class of compounds. The provided experimental protocols offer a practical framework for further investigation and the generation of valuable kinetic data to expand our understanding of these versatile reagents.

Structural Features of N-methyl-N-phenylthiocarbamoyl Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-N-phenylthiocarbamoyl chloride (C₈H₈ClNS) is a key synthetic intermediate in organic and medicinal chemistry.[1][2] As a derivative of this compound, its reactivity is characterized by the electrophilic nature of the thiocarbonyl carbon, making it a valuable reagent for the synthesis of a variety of organic compounds, including thiocarbamates and thioureas.[3][4] This technical guide provides a comprehensive overview of the structural features of N-methyl-N-phenylthis compound, including its physicochemical properties, spectroscopic signature, and key bonding characteristics. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs to provide a robust predictive assessment.

Core Physicochemical Properties

N-methyl-N-phenylthis compound is an organosulfur compound with the following fundamental properties:

| Property | Value | Source(s) |

| CAS Number | 19009-45-1 | [1] |

| Molecular Formula | C₈H₈ClNS | [1] |

| Molecular Weight | 185.67 g/mol | [1] |

| Melting Point | 31-34 °C | [1] |

Spectroscopic and Structural Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The expected chemical shifts for N-methyl-N-phenylthis compound in CDCl₃ are presented below. These predictions are based on established chemical shift ranges for similar functional groups.[5][6][7][8]

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.5 | Singlet | 3H | N-CH₃ |

| ~7.2-7.5 | Multiplet | 5H | Phenyl-H |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~40 | N-CH₃ |

| ~125-130 | Phenyl C-H |

| ~140 | Phenyl C-N |

| ~170 | C=S |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The key vibrational frequencies for N-methyl-N-phenylthis compound are predicted based on the known absorptions of analogous thiocarbamoyl chlorides and aromatic compounds.[9][10][11]

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1590 | Medium-Strong | C=C (aromatic) |

| ~1490 | Medium-Strong | C=C (aromatic) |

| ~1350 | Strong | C-N stretching |

| ~1100 | Strong | C=S stretching |

| ~700 | Strong | C-Cl stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The expected major fragments for N-methyl-N-phenylthis compound are outlined below.

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 185/187 | High | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 150 | Medium | [M - Cl]⁺ |

| 106 | High | [C₆H₅NCH₃]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Crystallographic Data and Molecular Geometry

While a crystal structure for N-methyl-N-phenylthis compound is not available, analysis of a closely related O-arylthiocarbamate provides insight into the expected molecular geometry.[12] The thiocarbamoyl group is expected to be planar, with significant delocalization of the nitrogen lone pair into the C=S double bond. This delocalization results in a shorter C-N bond and a longer C=S bond compared to typical single and double bonds, respectively. The key structural parameters are predicted in the table below.

Table 5: Predicted Bond Lengths and Angles

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C=S | ~1.65 |

| C-N | ~1.35 |

| C-Cl | ~1.77 |

| N-C(methyl) | ~1.47 |

| N-C(phenyl) | ~1.45 |

| **Bond Angles (°) ** | |

| S=C-N | ~125 |

| S=C-Cl | ~120 |

| N-C-Cl | ~115 |

| C-N-C(methyl) | ~118 |

| C-N-C(phenyl) | ~120 |

| C(methyl)-N-C(phenyl) | ~122 |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of N-methyl-N-phenylthis compound.

Synthesis of N-methyl-N-phenylthis compound[13]

This synthesis involves the reaction of N-methylaniline with thiophosgene (B130339).

Materials:

-

N-methylaniline

-

Thiophosgene

-

Anhydrous dichloromethane (B109758) (DCM)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-methylaniline (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of thiophosgene (1.05 equivalents) in anhydrous DCM to the cooled reaction mixture with stirring over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Spectroscopic Characterization

NMR Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

IR Spectroscopy:

-

Prepare a thin film of the compound on a salt plate (e.g., NaCl) by dissolving a small amount in a volatile solvent like DCM and allowing the solvent to evaporate.

-

Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a transparent disk.

-

Acquire the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

-

Analyze the sample using an electron ionization mass spectrometer (EI-MS).

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of N-methyl-N-phenylthis compound.

Factors Influencing Electrophilicity

Caption: Factors influencing the electrophilicity of the thiocarbonyl carbon.

Conclusion

N-methyl-N-phenylthis compound is a reactive molecule with significant applications in organic synthesis. While direct experimental structural and spectroscopic data are scarce, a comprehensive understanding of its features can be derived from the analysis of analogous compounds. The data and protocols presented in this guide provide a foundational resource for researchers and professionals working with this versatile reagent, enabling its effective use in the development of novel chemical entities. Further experimental investigation is warranted to fully elucidate the precise structural and spectroscopic parameters of this compound.

References

- 1. This compound | CH2ClNS | CID 13773237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Dimethylthis compound(16420-13-6) 1H NMR spectrum [chemicalbook.com]

- 6. Dimethylthis compound(16420-13-6) 13C NMR spectrum [chemicalbook.com]

- 7. Diethylcarbamyl chloride(88-10-8) 1H NMR [m.chemicalbook.com]

- 8. 3-CARBAMYL-1-METHYLPYRIDINIUM CHLORIDE(1005-24-9) 1H NMR spectrum [chemicalbook.com]

- 9. Dimethylthis compound(16420-13-6) IR Spectrum [chemicalbook.com]

- 10. Diethylthis compound(88-11-9) Raman [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

Spectroscopic Properties of Dimethylthiocarbamoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylthiocarbamoyl chloride ((CH₃)₂NC(S)Cl), a vital reagent in organic synthesis, plays a pivotal role in the formation of thiocarbamates and the synthesis of arylthiols via the Newman-Kwart rearrangement. A thorough understanding of its spectroscopic properties is fundamental for reaction monitoring, quality control, and structural elucidation of its derivatives. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), Raman, and mass spectrometry (MS) characteristics of dimethylthis compound, complete with experimental protocols and a visualization of its key synthetic application.

Data Presentation: Spectroscopic Summary

The following tables summarize the key quantitative data from the spectroscopic analysis of dimethylthis compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Dimethylthis compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.521 | Singlet | 3H | N-CH₃ |

| 3.494 | Singlet | 3H | N-CH₃ |

Solvent: CDCl₃, 300 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for Dimethylthis compound

| Chemical Shift (δ) ppm | Assignment |

| 47.5 (estimated) | N-CH₃ |

| 167.5 (estimated) | C=S |

Solvent: CDCl₃. Note: Precise peak list not available; values are estimated from spectral data.

Vibrational Spectroscopy

Table 3: Infrared (IR) Spectroscopic Data for Dimethylthis compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2930 | Medium | C-H stretch (methyl) |

| ~1500 | Strong | C-N stretch (thiourea band) |

| ~1150 | Strong | C=S stretch |

| ~700 | Strong | C-Cl stretch |

Sample preparation: KBr disc or nujol mull.[1]

Table 4: Raman Spectroscopic Data for Dimethylthis compound

| Raman Shift (cm⁻¹) | Intensity | Assignment |

| ~580-680 | Strong | C=S stretch |

| ~550-790 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Table 5: Mass Spectrometry Data for Dimethylthis compound

| m/z | Relative Intensity (%) | Assignment |

| 125 | 37.0 | [M+2]⁺ (³⁷Cl isotope) |

| 123 | 100.0 | [M]⁺ (³⁵Cl isotope) |

| 88 | 66.9 | [(CH₃)₂NCS]⁺ |

| 73 | 27.1 | [(CH₃)₂N=C=S]⁺ fragment |

| 72 | 11.4 | [(CH₃)₂N=C=Cl]⁺ fragment |

Ionization method: Electron Ionization (EI) at 70 eV.[1]

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural confirmation of dimethylthis compound.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of dimethylthis compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent peaks in the ¹H NMR spectrum.

-

Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm) or an internal standard such as tetramethylsilane (B1202638) (TMS, δ 0.00 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in dimethylthis compound through their characteristic vibrational frequencies.

Methodology (KBr Pellet Technique):

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of dimethylthis compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Background Collection: Obtain a background spectrum of a blank KBr pellet to subtract atmospheric and instrumental interferences.

-

Sample Analysis: Place the sample pellet in the IR spectrometer and collect the spectrum, typically in the range of 4000-400 cm⁻¹.

Raman Spectroscopy

Objective: To obtain complementary vibrational information to IR spectroscopy, particularly for the C=S and C-Cl bonds.

Methodology:

-

Sample Preparation: Place a small amount of the solid dimethylthis compound sample into a glass capillary tube or onto a microscope slide.

-

Instrumentation: Use a Raman spectrometer equipped with a laser excitation source (e.g., 785 nm).

-

Data Acquisition:

-

Focus the laser on the sample.

-

Collect the scattered radiation, typically over a Raman shift range of 200-3500 cm⁻¹.

-

Adjust the laser power and acquisition time to obtain a good signal-to-noise ratio while avoiding sample degradation.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of dimethylthis compound.

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry - GC-MS):

-

Sample Introduction: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) and inject it into the gas chromatograph. The GC will separate the analyte from any impurities before it enters the mass spectrometer.

-

Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Mandatory Visualization

Synthetic Pathway: The Newman-Kwart Rearrangement

Dimethylthis compound is a key reagent in the first step of a two-step process to synthesize thiophenols from phenols, which involves the Newman-Kwart rearrangement. The following diagram illustrates this synthetic workflow.

Caption: Workflow for the synthesis of thiophenols using dimethylthis compound.

Logical Relationship: Spectroscopic Analysis Workflow

The following diagram outlines the logical workflow for the comprehensive spectroscopic characterization of dimethylthis compound.

Caption: Logical workflow for the spectroscopic characterization of a chemical compound.

References

An In-Depth Technical Guide to Dimethylthiocarbamoyl Chloride: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylthiocarbamoyl chloride (DMTCC) is a versatile reagent with significant applications in organic synthesis, particularly in the development of therapeutic agents. Its ability to facilitate the formation of thiocarbamates and, subsequently, thiophenols, makes it a valuable tool for medicinal chemists. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of dimethylthis compound, with a focus on its role in the discovery of compounds targeting inflammatory pathways.

Physicochemical Properties of Dimethylthis compound

Dimethylthis compound is a reactive organic compound that serves as a key intermediate in various chemical transformations. A summary of its key properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 16420-13-6 | [1][2] |

| Molecular Formula | C₃H₆ClNS | [1][2] |

| Molecular Weight | 123.60 g/mol | |

| Appearance | Colorless to pale yellow solid | [1] |

| Melting Point | 39-43 °C | [2] |

| Boiling Point | 90-95 °C at 0.5 mmHg | [2] |

| Solubility | Soluble in organic solvents like chloroform (B151607) and tetrahydrofuran. Reacts with water. | [2] |

Synthesis of Dimethylthis compound: An Experimental Protocol

The synthesis of dimethylthis compound is typically achieved through the chlorination of tetramethylthiuram disulfide. The following protocol is a representative procedure.

Materials:

-

Tetramethylthiuram disulfide

-

Chlorine gas

-

Carbon tetrachloride (or another suitable solvent)

-

Three-necked round-bottom flask

-

Stirrer

-

Gas inlet tube

-

Condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a well-ventilated fume hood, charge a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser with tetramethylthiuram disulfide dissolved in carbon tetrachloride.

-

Heat the mixture to reflux with stirring.

-

Slowly bubble chlorine gas through the refluxing suspension. The reaction is exothermic and should be carefully controlled.

-

Continue the chlorination until the reaction is complete, which can be monitored by the disappearance of the starting material using techniques like thin-layer chromatography (TLC).

-

After the reaction is complete, distill off approximately half of the solvent.

-

Cool the reaction mixture, which will cause the byproduct, sulfur, to precipitate.

-

Filter the mixture to remove the precipitated sulfur.

-

Concentrate the filtrate under reduced pressure to yield crude dimethylthis compound.

-

The crude product can be further purified by vacuum distillation.

Application in the Synthesis of Bioactive Molecules: The Newman-Kwart Rearrangement

A primary application of dimethylthis compound in drug discovery is its use in the Newman-Kwart rearrangement. This reaction sequence allows for the conversion of phenols to thiophenols, which are important structural motifs in many biologically active compounds.

General Workflow of the Newman-Kwart Rearrangement

The overall transformation from a phenol (B47542) to a thiophenol using dimethylthis compound involves three key steps:

-

O-Thiocarbamate Formation: The phenol is reacted with dimethylthis compound in the presence of a base to form an O-aryl dimethylthiocarbamate.

-

Thermal Rearrangement: The O-aryl dimethylthiocarbamate is heated to induce the intramolecular rearrangement to the corresponding S-aryl dimethylthiocarbamate.

-

Hydrolysis: The S-aryl dimethylthiocarbamate is hydrolyzed to yield the final thiophenol product.

References

An In-depth Technical Guide on the Solubility and Stability of Thiocarbamoyl Chloride Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiocarbamoyl chlorides are a class of reactive chemical intermediates pivotal in the synthesis of a diverse array of biologically active molecules, including pharmaceuticals and agrochemicals. Their utility is, however, intrinsically linked to their solubility in various organic solvents and their stability under different environmental conditions. This technical guide provides a comprehensive overview of the solubility and stability profiles of thiocarbamoyl chloride derivatives. Due to the limited availability of extensive quantitative data in public literature, this document furnishes a combination of qualitative predictions based on chemical principles, available data on analogous compounds, and detailed experimental protocols for the precise determination of these crucial parameters. This guide is designed to be an essential resource for researchers in drug discovery and development, process chemistry, and medicinal chemistry, enabling the effective handling, reaction optimization, and formulation of this compound derivatives.

Introduction

Thiocarbamoyl chlorides, characterized by the R¹R²NC(S)Cl functional group, are highly electrophilic compounds that serve as versatile synthons for the introduction of the thiocarbamoyl moiety. This functional group is a precursor to various sulfur-containing compounds, such as thiocarbamates, thioureas, and heterocyclic systems, many of which exhibit significant biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][2] The efficiency of synthetic transformations involving thiocarbamoyl chlorides and the safety of their handling and storage are critically dependent on their solubility and stability.

Understanding the solubility of these derivatives in different organic solvents is paramount for designing homogeneous reaction mixtures, developing effective purification strategies, and formulating products. Similarly, knowledge of their stability with respect to hydrolysis, temperature, and light is crucial to prevent degradation, ensure reaction specificity, and define appropriate storage conditions. This guide aims to consolidate the available information and provide a practical framework for the experimental characterization of the solubility and stability of this important class of compounds.

Solubility Profile

The solubility of this compound derivatives is governed by their molecular structure, particularly the nature of the substituents on the nitrogen atom, and the polarity of the solvent. While specific quantitative solubility data for a wide range of these compounds is scarce in the literature, a qualitative solubility profile can be predicted based on the principle of "like dissolves like."[3][4]

Qualitative Solubility Predictions:

Generally, thiocarbamoyl chlorides are expected to be soluble in a range of aprotic organic solvents and insoluble in or reactive with protic solvents like water and alcohols.[3][5]

-

Non-polar & Weakly Polar Aprotic Solvents (e.g., Toluene, Dichloromethane, Chloroform, Tetrahydrofuran): High solubility is anticipated due to favorable van der Waals interactions between the organic substituents on the this compound and the solvent molecules.[3]

-

Polar Aprotic Solvents (e.g., Acetonitrile, Acetone, Dimethylformamide): Good to moderate solubility is expected. These solvents can solvate the polar this compound group.[3]

-

Protic Solvents (e.g., Water, Alcohols): These compounds are generally considered insoluble and reactive. The highly electrophilic carbon atom of the this compound moiety is susceptible to nucleophilic attack by water (hydrolysis) or alcohols (alcoholysis), leading to decomposition rather than dissolution.[5][6]

Quantitative Solubility Data:

Quantitative solubility data for specific this compound derivatives is not extensively available. However, data for analogous compounds can provide useful estimations. For instance, N,N-dimethylthis compound is soluble in toluene, chloroform, and tetrahydrofuran.[7]

For novel derivatives, experimental determination of solubility is essential. The following table should be populated with experimentally determined values.

Table 1: Quantitative Solubility of this compound Derivatives

| Derivative Name | Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Reference |

| [Example] N,N-Diethylthis compound | Toluene | 25 | [Data] | [Data] | [Citation] |

| Dichloromethane | 25 | ||||

| Acetonitrile | 25 | ||||

| [Derivative 2] | Toluene | 25 | |||

| Dichloromethane | 25 | ||||

| Acetonitrile | 25 | ||||

| ... | ... | ... | ... | ... |

Note: This table is intended to be populated with experimental data. Currently, comprehensive quantitative data is not available in the reviewed literature.

Stability Profile

Thiocarbamoyl chlorides are known to be reactive compounds, and their stability is a critical consideration for their synthesis, storage, and use. The primary degradation pathways are hydrolysis and thermal decomposition.

Hydrolytic Stability

Thiocarbamoyl chlorides are sensitive to moisture and readily undergo hydrolysis to form the corresponding thiocarbamic acid, which is often unstable and can further decompose, and hydrochloric acid.[5][6] The rate of hydrolysis is dependent on factors such as pH, temperature, and the specific substituents on the nitrogen atom.

Studies on the analogous N,N-dimethylcarbamoyl chloride have shown that it hydrolyzes rapidly in water.[8] The solvolysis of N,N-dimethylthis compound is reported to be two to three orders of magnitude faster than its oxygen analog, N,N-dimethylcarbamoyl chloride, at 0.0 °C.[9][10] This suggests that the sulfur-containing compounds are significantly more susceptible to hydrolysis.

Table 2: Hydrolysis Data for this compound Derivatives

| Derivative Name | pH | Temperature (°C) | Half-life (t₁/₂) | Rate Constant (k) | Reference |

| [Example] N,N-Dimethylthis compound | 7 | 25 | [Data] | [Data] | [Citation] |

| 4 | 25 | ||||

| 9 | 25 | ||||

| [Derivative 2] | 7 | 25 | |||

| 4 | 25 | ||||

| 9 | 25 | ||||

| ... | ... | ... | ... | ... |

Note: This table is intended to be populated with experimental data following protocols such as OECD Guideline 111.[1][11][12][13][14]

Thermal Stability

Exposure to elevated temperatures can lead to the decomposition of thiocarbamoyl chlorides. The thermal stability is dependent on the structure of the molecule. For example, some N-t-butyl-N-alkylcarbamoyl chlorides have been observed to decompose upon heating.[15] Thermogravimetric analysis (TGA) is a suitable technique to determine the decomposition temperature of these compounds.[8][16][17]

Table 3: Thermal Stability Data for this compound Derivatives

| Derivative Name | Decomposition Onset (°C) | Method | Atmosphere | Reference |

| [Example] N,N-Diethylthis compound | [Data] | TGA | Nitrogen | [Citation] |

| [Derivative 2] | TGA | Nitrogen | ||

| ... |

Note: This table should be populated with experimental data.

Photostability

The impact of light on the stability of thiocarbamoyl chlorides is not well-documented in the literature. However, as with many organic molecules, exposure to UV or visible light could potentially lead to degradation.[18][19][20] Photostability studies are recommended for derivatives that will be handled or stored under illuminated conditions.

Experimental Protocols

To obtain reliable quantitative data on the solubility and stability of this compound derivatives, standardized experimental protocols should be followed.

Protocol for Determination of Solubility in Organic Solvents (Adapted from OECD Guideline 105)[23]

Objective: To determine the saturation solubility of a this compound derivative in a specific organic solvent at a controlled temperature.

Materials:

-

This compound derivative (high purity)

-

Selected organic solvent (analytical grade, anhydrous)

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Volumetric flasks and pipettes

-

Syringe filters (Teflon or other solvent-compatible material, 0.22 µm pore size)

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) with UV detector or Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the this compound derivative to a vial containing a known volume of the anhydrous organic solvent. The excess solid should be clearly visible.

-

Seal the vial tightly to prevent solvent evaporation and moisture ingress.

-

Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for at least 24 hours with continuous agitation to ensure saturation is reached. A preliminary study may be needed to determine the time to reach equilibrium.

-

-

Sample Preparation:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, dry vial. This step is crucial to remove any undissolved microparticles.

-

-

Analysis:

-

Prepare a series of standard solutions of the this compound derivative of known concentrations in the same solvent.

-

Analyze the standard solutions using a validated HPLC-UV or GC-MS method to generate a calibration curve.

-

Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration using the calibration curve.

-

-

Calculation:

-

Calculate the solubility (S) in g/L or mol/L using the following formula, accounting for the dilution factor: S = C × DF where C is the concentration of the diluted sample determined from the calibration curve, and DF is the dilution factor.

-

Diagram of Experimental Workflow for Solubility Determination:

Caption: Workflow for the experimental determination of solubility.

Protocol for Determination of Hydrolytic Stability (Adapted from OECD Guideline 111)[1][13][14][15][16]

Objective: To determine the rate of hydrolysis of a this compound derivative as a function of pH.

Materials:

-

This compound derivative

-

Sterile aqueous buffer solutions (e.g., pH 4, 7, and 9)

-

Acetonitrile or other water-miscible organic solvent (for stock solution)

-

Temperature-controlled incubator or water bath

-

Sterile, sealed reaction vessels (e.g., amber glass vials with Teflon-lined caps)

-

HPLC-UV system with a suitable column and mobile phase

-

pH meter

Procedure:

-

Preparation of Test Solutions:

-

Prepare a concentrated stock solution of the this compound derivative in a water-miscible organic solvent (e.g., acetonitrile).

-

In separate sterile reaction vessels, add the appropriate buffer solution.

-

Spike a small volume of the stock solution into each buffer solution to achieve the desired initial concentration. The final concentration of the organic solvent should be kept low (typically <1%) to minimize its effect on the hydrolysis rate.

-

Immediately after spiking, mix the solutions thoroughly and take a sample for the time-zero (t=0) analysis.

-

-

Incubation:

-

Place the sealed reaction vessels in a temperature-controlled incubator or water bath in the dark to prevent photodegradation. A typical temperature for the initial study is 25 °C.

-

At predetermined time intervals, withdraw an aliquot from each reaction vessel for analysis. The sampling frequency should be adjusted based on the expected reactivity of the compound to adequately define the degradation curve.

-

-

Analysis:

-

Immediately analyze the collected samples by a validated stability-indicating HPLC-UV method. The method must be able to separate the parent this compound from its degradation products.

-

Quantify the concentration of the remaining parent compound at each time point using a calibration curve.

-

-

Data Analysis:

-

Plot the natural logarithm of the concentration of the this compound derivative (ln[C]) versus time (t) for each pH.

-

If the reaction follows first-order kinetics, the plot will be linear. Determine the slope of the line, which is equal to the negative of the pseudo-first-order rate constant (-k).

-

Calculate the half-life (t₁/₂) for each pH using the formula: t₁/₂ = 0.693 / k.

-

Diagram of Experimental Workflow for Hydrolytic Stability Testing:

Caption: Workflow for hydrolytic stability assessment.

Biological Relevance and Signaling Pathways

While thiocarbamoyl chlorides themselves are generally too reactive to be used directly as therapeutic agents, their derivatives, such as thiocarbamates and thioureas, possess a broad spectrum of biological activities. These more stable downstream products are often the focus of drug discovery efforts.

-

Enzyme Inhibition: Many thiocarbamate and thiourea (B124793) derivatives have been reported to be potent enzyme inhibitors. For example, certain derivatives have shown inhibitory activity against urease and ammonia (B1221849) monooxygenase.[15] Others have been designed to inhibit nitric oxide production in macrophages, suggesting potential anti-inflammatory applications.[21]

-

Anticancer Activity: Benzothiazole derivatives containing a thiourea moiety have been investigated for their anticancer properties, with some compounds showing significant activity against various cancer cell lines.[2]

-

Antimicrobial Activity: Thiocarbamoyl derivatives are precursors to various heterocyclic compounds that have demonstrated antibacterial and antifungal activities.[3][22]

The reactive nature of the this compound functional group makes it an unlikely candidate for direct interaction with specific signaling pathways in a controlled manner. Instead, its significance in drug development lies in its role as a key building block for the synthesis of more stable, biologically active molecules. The biological effects of these derivatives are then attributed to their specific interactions with biological targets like enzymes and receptors.

Diagram of the Relationship between Thiocarbamoyl Chlorides and Biologically Active Derivatives:

Caption: Role of thiocarbamoyl chlorides as precursors to biologically active compounds.

Conclusion

This compound derivatives are valuable synthetic intermediates whose effective utilization hinges on a thorough understanding of their solubility and stability. This guide has summarized the qualitative aspects of these properties and, importantly, provided detailed experimental protocols based on international guidelines for their quantitative determination. While a comprehensive database of quantitative data is yet to be established, the methodologies outlined herein provide a robust framework for researchers to generate such data for novel derivatives. By carefully characterizing the solubility and stability of these reactive compounds, scientists can optimize their use in the synthesis of potentially life-saving therapeutics and other valuable chemical products, ensuring efficiency, safety, and reproducibility in their research and development endeavors.

References

- 1. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 2. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Dimethylthis compound - Wikipedia [en.wikipedia.org]

- 5. food.ec.europa.eu [food.ec.europa.eu]

- 6. echemi.com [echemi.com]

- 7. Dimethylthis compound | 16420-13-6 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. catalog.labcorp.com [catalog.labcorp.com]

- 12. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 13. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]

- 14. oecd.org [oecd.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. Insights into the Time Evolution of Slowly Photodegrading Contaminants [mdpi.com]

- 20. Development and validation of a stability-indicating HPLC-UV method for the determination of Thiocolchicoside and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Design and synthesis of carbamate and thiocarbamate derivatives and their inhibitory activities of NO production in LPS activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Theoretical Insights into the Reactivity of Thiocarbamoyl Chlorides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiocarbamoyl chlorides ((R)₂NCSCl) are a class of organosulfur compounds that serve as important intermediates in organic synthesis. Their reactivity, governed by the interplay of the nitrogen lone pair, the thiocarbonyl group, and the chlorine leaving group, makes them valuable precursors for the synthesis of a variety of sulfur-containing molecules, including thioamides, thiocarbamates, and various heterocyclic systems. Understanding the theoretical underpinnings of their reactivity is crucial for predicting reaction outcomes, optimizing reaction conditions, and designing novel synthetic methodologies. This technical guide provides an in-depth analysis of the available theoretical studies on the reactivity of thiocarbamoyl chlorides, with a focus on their structural properties, rotational dynamics, and reaction mechanisms.

Molecular Structure and Rotational Dynamics

The geometry and conformational preferences of thiocarbamoyl chlorides have been investigated using both experimental techniques and computational methods. A key structural feature is the partial double bond character of the C-N bond, which arises from the delocalization of the nitrogen lone pair into the thiocarbonyl π-system. This delocalization influences the planarity of the molecule and gives rise to a significant rotational barrier around the C-N bond.

A gas-phase electron diffraction (GED) study, in conjunction with ab initio molecular orbital (MO) and density functional theory (DFT) calculations, has provided precise structural parameters for N,N-dimethylthiocarbamoyl chloride.[1]

Table 1: Structural Parameters of N,N-Dimethylthis compound [1]

| Parameter | GED (rg) | MP2/6-31+G(d,p) |

| Bond Lengths (Å) | ||

| C=S | 1.641(3) | 1.638 |

| C-N | 1.348(4) | 1.365 |

| C-Cl | 1.772(4) | 1.785 |

| N-Cavg | 1.472(3) | 1.469 |

| **Bond Angles (°) ** | ||

| N-C=S | 127.4(6) | 127.1 |

| N-C-Cl | 113.0(4) | 113.1 |

| C-N-Cavg | 122.0(6) | 121.8 |

Note: GED values are given as rg with uncertainties in parentheses. Computational values are from MP2/6-31+G(d,p) level of theory.

The planarity of the S=C-N moiety is a consequence of the resonance stabilization. The rotational barrier about the C-N bond in N,N-dimethylthis compound has been computationally estimated, highlighting the energetic cost of disrupting this conjugation.

Table 2: Calculated Rotational Barrier for N,N-Dimethylthis compound

| Computational Method | Rotational Barrier (kcal/mol) |

| MP2/6-31+G(d,p) | ~15 |

Note: This is an approximate value based on graphical data presented in the cited literature.[1]

Reactivity of Thiocarbamoyl Chlorides

The primary mode of reactivity for thiocarbamoyl chlorides is nucleophilic substitution at the thiocarbonyl carbon. The electrophilicity of this carbon is enhanced by the electron-withdrawing effects of both the sulfur and chlorine atoms.

Solvolysis Reactions

The solvolysis of thiocarbamoyl chlorides, particularly N,N-dimethylthis compound, has been studied experimentally, and the data strongly supports a dissociative (SN1-like) mechanism. This involves the rate-determining ionization of the C-Cl bond to form a resonance-stabilized thiocarbamoylium cation, which is then trapped by the solvent.

Caption: Generalized SN1 mechanism for the solvolysis of thiocarbamoyl chlorides.

The application of the extended Grunwald-Winstein equation to the solvolysis of N,N-dimethylthis compound provides quantitative support for this mechanism. The equation is given by:

log(k/k₀) = lNT + mYCl

where k and k₀ are the solvolysis rate constants in a given solvent and in the reference solvent (80% ethanol/water), respectively. The parameter l represents the sensitivity of the solvolysis rate to the solvent nucleophilicity (NT), and m represents the sensitivity to the solvent ionizing power (YCl).

Table 3: Grunwald-Winstein Parameters for the Solvolysis of N,N-Dimethylthis compound and its Oxygen Analog [2]

| Compound | l | m | l/m Ratio |

| (CH₃)₂NCSCl | 0.29 ± 0.03 | 0.55 ± 0.06 | 0.53 |

| (CH₃)₂NCOCl | - | - | 0.86 |

The low l value and moderate m value for N,N-dimethylthis compound are consistent with a dissociative mechanism with minimal nucleophilic solvent assistance in the transition state. The significantly lower l/m ratio compared to its oxygen analog, N,N-dimethylcarbamoyl chloride, suggests that the thiocarbamoylium cation is more stable and less sensitive to nucleophilic attack.[2] This increased stability is attributed to the greater polarizability of sulfur and its ability to better stabilize the positive charge.

Notably, the solvolysis of N,N-dimethylthis compound is significantly faster than that of N,N-dimethylcarbamoyl chloride, with rate enhancements of two to three orders of magnitude.[2] This highlights the profound effect of substituting oxygen with sulfur on the reactivity of this class of compounds.

Other Nucleophilic Substitution Reactions

While detailed theoretical studies on the hydrolysis and aminolysis of thiocarbamoyl chlorides are scarce, the general principles of nucleophilic acyl substitution can be applied. It is anticipated that these reactions can proceed through either a stepwise (addition-elimination) or a concerted mechanism, depending on the nature of the nucleophile, the substituents on the nitrogen, and the solvent.

Caption: Possible mechanisms for the reaction of thiocarbamoyl chlorides with nucleophiles.

Theoretical studies on analogous systems, such as the hydrolysis of acyl chlorides, suggest that the reaction proceeds through a tetrahedral transition state.[3] It is reasonable to hypothesize a similar pathway for thiocarbamoyl chlorides, although the energetic landscape may differ due to the presence of the sulfur atom.

Computational Protocols for Studying this compound Reactivity

Due to the limited number of specific theoretical studies on this compound reactivity, this section outlines a general, robust computational protocol that can be employed for such investigations, based on best practices for sulfur-containing organic molecules.

Caption: A typical workflow for the computational study of a reaction mechanism.

1. Selection of Computational Method:

-

Density Functional Theory (DFT): DFT methods offer a good balance of accuracy and computational cost for systems of this size. Functionals such as B3LYP, M06-2X, or ωB97X-D are commonly used. For sulfur-containing compounds, it is crucial to employ functionals that can adequately describe dispersion interactions.

-

Basis Sets: Pople-style basis sets like 6-311+G(d,p) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ or aug-cc-pVTZ) are recommended. The inclusion of diffuse functions (+) is important for describing anions and lone pairs, while polarization functions (d,p) are essential for accurately representing bonding. For third-row elements like sulfur, additional d-functions may be necessary for high accuracy.

2. Geometry Optimization and Frequency Calculations:

-

The geometries of all reactants, intermediates, transition states, and products should be fully optimized.

-

Frequency calculations should be performed at the same level of theory to characterize the stationary points. Minima on the potential energy surface will have all real (positive) frequencies, while transition states will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

3. Transition State Searching:

-

Locating transition states can be challenging. Methods like Synchronous Transit-Guided Quasi-Newton (STQN) (e.g., Opt=QST2 or QST3 in Gaussian) or the Berny algorithm (Opt=TS) can be used.

4. Intrinsic Reaction Coordinate (IRC) Calculations:

-

IRC calculations should be performed starting from the transition state structure to confirm that it connects the desired reactants and products (or intermediates).

5. Solvation Effects:

-

To model reactions in solution, implicit solvation models such as the Polarizable Continuum Model (PCM) or the SMD model are commonly employed. These models treat the solvent as a continuous dielectric medium. For reactions where specific solvent-solute interactions (e.g., hydrogen bonding) are critical, a hybrid approach including a few explicit solvent molecules in the quantum mechanical calculation along with the implicit model can provide more accurate results.

6. High-Level Energy Corrections:

-

To obtain more accurate reaction and activation energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory (e.g., coupled-cluster methods like CCSD(T)) and/or a larger basis set.

Conclusion

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Activities of Thiocarbamoyl Chloride Precursors

Introduction: The Versatile Role of Thiocarbamoyl Chlorides in Medicinal Chemistry

Thiocarbamoyl chlorides and their derivatives represent a significant class of organosulfur compounds that serve as crucial precursors and synthons in the synthesis of a wide array of heterocyclic and bioactive molecules.[1][2] These compounds are characterized by a thiocarbonyl group attached to a chlorine atom and a nitrogen atom, making them effective electrophilic reagents.[3][4] Their reactivity allows for the introduction of the thiocarbamoyl moiety into various molecular scaffolds, leading to the generation of derivatives such as thioureas, thiocarbamates, and dithiocarbamates.[3][5]

The interest in this compound precursors is driven by the diverse and potent biological activities exhibited by their derivatives. These activities span a broad therapeutic spectrum, including anticancer, antifungal, antibacterial, and enzyme inhibitory properties.[1][6] This guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of these promising compounds, tailored for professionals engaged in chemical research and drug development.

Synthesis of Thiocarbamoyl Chlorides and Their Derivatives

The preparation of thiocarbamoyl chlorides can be achieved through several synthetic routes. A common method involves the chlorination of tetramethylthiuram disulfide.[4] Another approach is the reaction of secondary amines with thiophosgene (B130339) (CSCl₂).[7] More recent methods allow for the synthesis from secondary and primary amines using reagents like trifluoromethanesulfonyl chloride in the presence of triphenylphosphine (B44618) and sodium iodide, offering good functional group compatibility.[8]

Once synthesized, thiocarbamoyl chlorides are valuable intermediates. For instance, their reaction with primary or secondary amines provides a direct and controlled route to N,N',N'-trisubstituted thioureas through a nucleophilic substitution mechanism at the thiocarbonyl carbon.[3]

Core Biological Activities

Derivatives synthesized from this compound precursors have demonstrated significant potential across several therapeutic areas.

Anticancer Activity